molecular formula C12H17N7OS B10939890 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10939890
M. Wt: 307.38 g/mol
InChI Key: KZKNKUMPCFKUKC-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole rings, followed by the introduction of the hydrazinecarbothioamide group. Common reagents used in these reactions include hydrazine, carbon disulfide, and various alkylating agents. The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated pyrazole derivatives.

Scientific Research Applications

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate

Uniqueness

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide group, in particular, may contribute to its potential as a versatile building block in synthetic chemistry and its biological activities.

Properties

Molecular Formula

C12H17N7OS

Molecular Weight

307.38 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[(1-ethylpyrazole-3-carbonyl)amino]thiourea

InChI

InChI=1S/C12H17N7OS/c1-4-19-6-5-9(17-19)11(20)14-15-12(21)13-10-7-18(3)16-8(10)2/h5-7H,4H2,1-3H3,(H,14,20)(H2,13,15,21)

InChI Key

KZKNKUMPCFKUKC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NNC(=S)NC2=CN(N=C2C)C

Origin of Product

United States

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